2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride
Description
Properties
IUPAC Name |
2-(4-cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O2S.ClH/c9-14(12,13)6-3-8(7-10)1-4-11-5-2-8;/h11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFBRGYLYHIZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCS(=O)(=O)F)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride typically involves the reaction of 4-cyanopiperidine with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the sulfonyl fluoride group.
Oxidation Reactions: Sulfonic acid derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of protein function. The cyano group and piperidine ring also contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and related molecules:
Key Observations:
- Sulfonyl Fluoride vs. Sulfonamide : The target’s sulfonyl fluoride group is more electrophilic than sulfonamides (e.g., ), enabling rapid covalent bond formation with nucleophilic residues (e.g., cysteine) in proteins. This reactivity is critical in activity-based protein profiling (ABPP) .
- In contrast, ’s compound has a cyclopropyl group, which may sterically hinder interactions with targets .
- Hydrochloride Salts : The hydrochloride salt enhances water solubility across all compounds, facilitating in vitro studies. However, the target’s sulfonyl fluoride may require anhydrous conditions to prevent hydrolysis .
Reactivity and Stability
- Sulfonyl Fluorides : Ethanesulfonyl fluorides () are generally stable in aqueous media but react selectively with thiols and amines under physiological conditions. The target compound’s piperidine-linked sulfonyl fluoride may exhibit slower hydrolysis than simpler derivatives (e.g., CAS 2127-74-4) due to steric effects .
- Cyano Group Influence: The electron-withdrawing cyano group stabilizes the piperidine ring and may modulate the sulfonyl fluoride’s reactivity. This contrasts with ’s ester group, which is prone to hydrolysis under basic conditions .
Biological Activity
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride; hydrochloride is a chemical compound noted for its diverse applications in biochemical research, particularly in the fields of enzyme inhibition and protein modification. Its unique structure, characterized by a sulfonyl fluoride group, enhances its reactivity, making it a valuable tool in medicinal chemistry and biological studies.
- Molecular Formula : C8H13FN2O2S·HCl
- IUPAC Name : 2-(4-cyanopiperidin-4-yl)ethanesulfonyl fluoride; hydrochloride
- Physical State : Solid (often encountered as a crystalline powder)
- Reactivity : The sulfonyl fluoride group is highly reactive, allowing for covalent interactions with nucleophilic sites on proteins and enzymes.
The biological activity of this compound primarily involves the formation of covalent bonds between the sulfonyl fluoride group and nucleophilic residues (such as serine or cysteine) in target proteins. This interaction can lead to:
- Enzyme Inhibition : By modifying active sites, the compound can effectively inhibit enzyme function, which is crucial in studying metabolic pathways and disease mechanisms.
- Protein Modification : It can be used to label proteins for tracking and analysis in various biological assays.
Applications in Research
- Enzyme Inhibition Studies : The compound has been employed to investigate the inhibition of specific enzymes involved in disease pathways, providing insights into potential therapeutic targets.
- Protein Labeling : Its reactivity allows for the selective labeling of proteins, facilitating studies on protein interactions and functions.
- Drug Development : Research has suggested potential applications in developing inhibitors for enzymes linked to degenerative diseases, as indicated by patent literature .
Case Study 1: Enzyme Targeting
In a study focusing on enzyme inhibition, researchers utilized 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride; hydrochloride to target a specific protease involved in cancer progression. The results demonstrated a significant decrease in protease activity upon treatment with this compound, highlighting its potential as an anticancer agent.
Case Study 2: Protein Interaction Analysis
Another study employed this compound to label a key signaling protein in cellular pathways. The labeled protein was isolated and analyzed using mass spectrometry, revealing critical interactions that could be disrupted by competitive inhibitors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl chloride | Structure | Moderate enzyme inhibitor |
| 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl bromide | Structure | Low specificity in protein modification |
| 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl iodide | Structure | High reactivity but less stability |
This table illustrates how the presence of different halogens affects the biological activity and specificity of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
